molecular formula C6H9BClNO2 B1387070 (2-Methylpyridin-3-yl)boronic acid hydrochloride CAS No. 1072952-34-1

(2-Methylpyridin-3-yl)boronic acid hydrochloride

Cat. No. B1387070
CAS RN: 1072952-34-1
M. Wt: 173.41 g/mol
InChI Key: OAMCCRLFDPJOPN-UHFFFAOYSA-N
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Description

“(2-Methylpyridin-3-yl)boronic acid hydrochloride” is a chemical compound with the molecular formula C6H9BClNO2 . It appears as a crystalline solid and is off-white in color .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a methyl group at the 2nd position and a boronic acid group at the 3rd position . The average mass of the molecule is 173.405 Da .

Safety and Hazards

“(2-Methylpyridin-3-yl)boronic acid hydrochloride” may cause skin irritation and serious eye damage . It is recommended to wear personal protective equipment, avoid contact with skin and eyes, and avoid ingestion and inhalation .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with a variety of biological targets, particularly those containing diol and polyol motifs .

Mode of Action

The compound’s mode of action is primarily through its ability to form reversible covalent bonds with 1,2- and 1,3-diols . This property allows it to interact with a variety of biological targets, including saccharides and catechols . The boronic acid moiety can also form bonds with nucleophilic amino acid side chains, such as that of serine .

Biochemical Pathways

Boronic acids are commonly used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

The compound’s boronic acid moiety is known to form reversible covalent bonds with diols , which could potentially influence its absorption and distribution within the body.

Result of Action

Given its ability to form reversible covalent bonds with diols , it could potentially interact with a variety of biological targets and influence various cellular processes.

Action Environment

The action of (2-Methylpyridin-3-yl)boronic acid hydrochloride can be influenced by various environmental factors. For instance, the success of SM coupling, a common application of boronic acids, arises from a combination of exceptionally mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other functional groups could potentially influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

(2-Methylpyridin-3-yl)boronic acid hydrochloride plays a crucial role in biochemical reactions, particularly in the formation of boron-containing compounds. It interacts with enzymes, proteins, and other biomolecules through boron-oxygen and boron-nitrogen bonds. These interactions can influence the activity of enzymes by acting as inhibitors or activators, depending on the specific biochemical context. For instance, it can form reversible covalent bonds with serine and threonine residues in enzymes, affecting their catalytic activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that regulate cell proliferation and apoptosis. Additionally, it can alter metabolic fluxes by interacting with key metabolic enzymes, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active site residues. This compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby influencing cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Its degradation products can also have biological effects, which need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can act as a modulator of enzyme activity and cellular processes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as cellular stress, apoptosis, or organ damage. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond certain concentration levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes. It can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For example, it can inhibit glycolytic enzymes, leading to changes in glucose metabolism and energy production. These interactions highlight the compound’s role in regulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound can be actively transported into cells via membrane transporters, and its distribution can be influenced by binding to intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .

properties

IUPAC Name

(2-methylpyridin-3-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c1-5-6(7(9)10)3-2-4-8-5;/h2-4,9-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMCCRLFDPJOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657409
Record name (2-Methylpyridin-3-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072952-34-1
Record name (2-Methylpyridin-3-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyridine-3-boronic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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